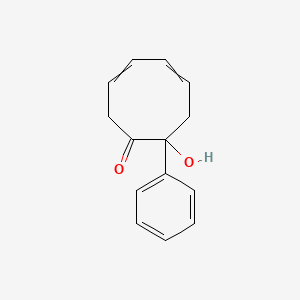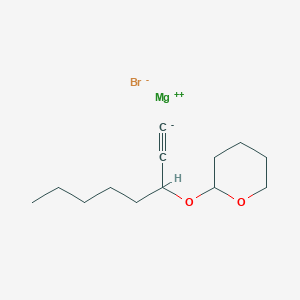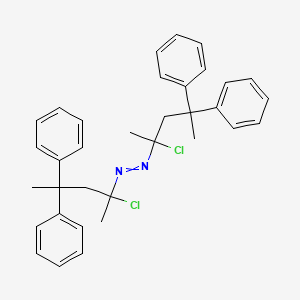
Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a branched alkyl chain and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate can be achieved through esterification reactions. One common method involves the reaction of 2,2-dimethylpropyl alcohol with 4,4-dimethylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or ethanol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: 2,2-dimethylpropyl alcohol and 4,4-dimethylpentanoic acid.
Reduction: 2,2-dimethylpropyl alcohol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate primarily involves its hydrolysis to release the corresponding alcohol and carboxylic acid. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. The released alcohol and acid can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate can be compared to other esters with similar structures:
Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Butyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific branched alkyl chain and ester functional group, which contribute to its distinct chemical and physical properties.
Properties
CAS No. |
61242-76-0 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C14H28O2/c1-8-16-12(15)11(9-13(2,3)4)10-14(5,6)7/h11H,8-10H2,1-7H3 |
InChI Key |
GPGRULLSONZRMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide](/img/structure/B14582521.png)
![7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid](/img/structure/B14582523.png)



![Ethyl [2-(4-bromophenyl)ethyl]phosphinite](/img/structure/B14582555.png)



![N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14582578.png)
